3,4-Dicaffeoylquinic acid

Descripción general

Descripción

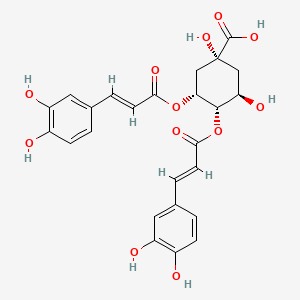

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester composed of quinic acid and two caffeoyl acid moieties. This compound is found in various medicinal plants such as Gynura divaricata and Laggera alata . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are harvested, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions where the caffeoyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted caffeoylquinic acids.

Aplicaciones Científicas De Investigación

Neuroprotection

Research has demonstrated that 3,4-dicaffeoylquinic acid may exert neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. A study highlighted its ability to modulate the PI3K and ERK signaling pathways, which are crucial for neuronal survival and function. This suggests a therapeutic potential for neuroprotection against oxidative stress and inflammation associated with neurodegenerative disorders .

Antioxidant and Anti-inflammatory Properties

This compound exhibits significant antioxidant and anti-inflammatory activities. Extracts from Merremia umbellata containing this compound have shown promise in treating inflammatory conditions. The compound's antioxidant properties contribute to its potential use in natural therapies aimed at reducing oxidative damage and inflammation .

Hypoglycemic Effects

Recent studies have explored the hypoglycemic effects of this compound in managing type 2 diabetes. Utilizing network pharmacology and transcriptomics, researchers found that this compound can influence glucose metabolism pathways, indicating its potential as a therapeutic agent for diabetes management .

Antiviral Activity

This compound has been identified as an effective inhibitor of enterovirus A71 (EV-A71), which can cause severe neurological complications. It disrupts the viral entry process by targeting specific residues on the viral particle, thus preventing attachment to host cells. This mechanism of action highlights its potential for developing antiviral therapies .

Cosmetic Applications

In the cosmetic industry, this compound is being explored for its skin-protective properties. Studies indicate that it can scavenge reactive oxygen species induced by UV radiation, thereby reducing DNA damage and lipid peroxidation in skin cells. This positions the compound as a valuable ingredient in formulations aimed at protecting skin from environmental stressors .

Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to identify its interactions with various biological targets, including PPARγ (Peroxisome proliferator-activated receptor gamma). This research is pivotal for drug discovery processes aimed at leveraging natural compounds for therapeutic development .

Screening Natural Antioxidants

The compound's effectiveness in screening natural antioxidants has been documented, demonstrating its utility in analytical methods for identifying bioactive compounds in various botanical extracts. This application is crucial for advancing research in natural product chemistry .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2024 | Neuroprotection | Modulates PI3K and ERK pathways; potential in Parkinson's disease management |

| Lee et al., 2023 | Antioxidant Activity | Significant anti-inflammatory effects; therapeutic potential in inflammatory conditions |

| He et al., 2024 | Diabetes | Shows hypoglycemic effects via network pharmacology |

| Ilex kaushue Study | Antiviral Activity | Inhibits EV-A71 by disrupting viral attachment to host cells |

| Cosmetic Research | Skin Protection | Scavenges reactive oxygen species; reduces DNA damage from UV exposure |

Mecanismo De Acción

3,4-Dicaffeoylquinic acid exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.

Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and blocking viral entry into host cells.

Comparación Con Compuestos Similares

3,4-Dicaffeoylquinic acid is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

- 1,3-Dicaffeoylquinic acid

- 1,4-Dicaffeoylquinic acid

- 1,5-Dicaffeoylquinic acid

- This compound

- 3,5-Dicaffeoylquinic acid

Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups, which contributes to its distinct biological activities. It has shown stronger inhibitory effects on certain enzymes and pathways compared to other dicaffeoylquinic acids .

Actividad Biológica

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a prominent bioactive compound belonging to the family of dicaffeoylquinic acids. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology, virology, and dermatology. This article provides a comprehensive overview of the biological activities of 3,4-DCQA, supported by recent research findings and case studies.

Chemical Structure and Metabolism

3,4-DCQA is characterized by two caffeoyl groups esterified to a quinic acid backbone. The compound undergoes extensive metabolism in vivo, primarily through hydrolysis and conjugation processes. A study using ultra-high performance liquid chromatography (UHPLC) identified 67 metabolites of 3,4-DCQA in rat plasma, urine, and tissues after administration of 200 mg/kg . Major metabolic pathways include:

- Hydrolysis

- Methylation

- Glucuronidation

- Sulfate conjugation

These metabolic transformations suggest that 3,4-DCQA may exert its biological effects through both parent compound activity and its metabolites.

Antioxidant Activity

3,4-DCQA exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS) generated by hydrogen peroxide (H2O2) and UV radiation. Research involving human keratinocyte cell lines (HaCaT) indicated that 3,4-DCQA effectively reduced oxidative stress markers and protected against UVB-induced DNA damage and lipid peroxidation .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In various models, including those simulating inflammation induced by lipopolysaccharides (LPS), 3,4-DCQA significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential utility in treating inflammatory disorders.

Antimicrobial Activity

3,4-DCQA displays antimicrobial effects against a range of pathogens. A study highlighted its inhibitory action against enterovirus A71 (EV-A71), which is associated with hand-foot-and-mouth disease. The compound was found to disrupt the initial phase of viral infection by targeting viral particles and preventing their attachment to host cells . This mechanism suggests a promising avenue for developing antiviral therapies.

Anticancer Potential

Research indicates that 3,4-DCQA may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways involved in cancer progression positions it as a candidate for further investigation in cancer therapeutics.

Pharmacological Profile Summary

The following table summarizes the key biological activities of this compound:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges ROS; protects against oxidative stress and UV-induced damage |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

| Antimicrobial | Inhibits EV-A71 by disrupting viral attachment |

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |

| Metabolic Effects | Undergoes extensive metabolism leading to multiple active metabolites |

Case Studies and Clinical Implications

- Skin Protection : A clinical study demonstrated that formulations containing 3,4-DCQA could protect human skin cells from oxidative damage caused by UV exposure .

- Viral Infections : Preclinical trials indicated that 3,4-DCQA significantly reduced viral load in models infected with EV-A71, suggesting its potential as a therapeutic agent against viral infections .

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: [] 4,5-diCQA demonstrates anti-inflammatory properties by inhibiting the activation of two key signaling pathways: nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). This, in turn, suppresses the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-α, interleukin-1β, and interleukin-6. []

ANone: No, [] 4,5-diCQA's anti-cancer effect is primarily exerted through cell cycle arrest at the S phase, not by inducing programmed cell death. This arrest at the S-phase appears to negatively impact Bcl-2 expression, further contributing to its anti-cancer activity. []

ANone: The molecular formula of 4,5-diCQA is C25H24O12, and its molecular weight is 516.44 g/mol.

ANone: [] Several spectroscopic techniques can be employed to characterize 4,5-diCQA. These include:

- Electron Ionization Mass Spectrometry (EI-MS): Provides information about the molecular mass and fragmentation patterns, although isomer differentiation is challenging. []

- Electrospray Ionization Mass Spectrometry (ESI-MS): Considered the preferred method for analyzing quinic acid esters, including 4,5-diCQA. ESI-MS provides comprehensive structural information, including molecular mass, ester group identity, and isomer differentiation. []

- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are valuable for elucidating the complete structure of 4,5-diCQA, including its stereochemistry. [, , , ]

ANone: [] Heating Fructus Arctii significantly increases the content of 4,5-diCQA. This change in composition correlates with enhanced antitumor activity compared to the crude, unheated form. []

ANone: This aspect is not covered in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] The presence of two caffeoyl groups at positions 4 and 5 of the quinic acid core is crucial for the observed activities. Modifications to these groups or their positions are likely to alter the potency and selectivity of the compound. [, , ]

ANone: [] Heating can increase the content of 4,5-diCQA in some plant materials, suggesting potential benefits for specific extraction and formulation processes. [, ]

ANone: This aspect is not directly addressed in the provided research papers.

ANone: [] Following oral administration in rats, 4,5-diCQA undergoes extensive metabolism, resulting in the detection of 15 metabolites in plasma and 16 in urine. Identified metabolic pathways include methylation, hydration, dehydration, reduction, glucuronidation, and sulfation. []

ANone: [] 4,5-diCQA exhibits inhibitory activity against various prostate cancer cell lines, including DU-145, LNCaP, and PC-3, suggesting broad therapeutic potential for prostate cancer. []

ANone: Yes, [] oral administration of 4,5-diCQA in a rat model of carrageenan-induced inflammation resulted in a dose-dependent suppression of edema and decreased expression of inflammatory markers. []

ANone: This aspect is not covered in the provided research papers.

ANone: [] While 4,5-diCQA generally exhibits a favorable safety profile, further research is needed to fully understand potential long-term effects. []

ANone: This aspect is not specifically addressed in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or diode-array detection (DAD), is frequently employed for quantifying 4,5-diCQA in different matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

ANone: [] High-speed counter-current chromatography (HSCCC) is a powerful technique for separating and purifying 4,5-diCQA from complex mixtures, often following an initial cleanup step. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.